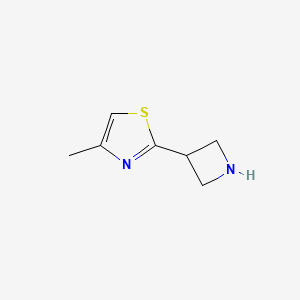

2-(Azetidin-3-yl)-4-methylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBGQPVVAYWNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azetidin-3-yl)-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azetidin-3-yl)-4-methylthiazole is a heterocyclic compound featuring a bicyclic system composed of an azetidine and a 4-methylthiazole ring. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities associated with both the azetidine and thiazole moieties. Azetidine rings are known to be present in a variety of biologically active compounds, including antibiotics and enzyme inhibitors. Similarly, the thiazole ring is a core structure in many pharmaceuticals, exhibiting a wide range of activities such as antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two pharmacophores in a single molecule makes this compound a compound of interest for further investigation in drug discovery and development.

Chemical Properties

While specific experimental data for this compound is not widely available in the public domain, we can infer some of its key chemical properties based on its structure and available data for its hydrochloride salt. The hydrochloride salt is identified by the CAS number 1255099-28-5.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | Inferred |

| CAS Number | 1255099-28-5 (for hydrochloride) | Inferred |

| Molecular Formula | C₇H₁₁ClN₂S | Inferred |

| Molecular Weight | 190.70 g/mol | Calculated |

| InChI | InChI=1S/C7H10N2S.ClH/c1-5-4-10-7(9-5)6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H | Inferred |

| InChIKey | IGQHBJLBEWCJLD-UHFFFAOYSA-N | Inferred |

| SMILES | CC1=CSC(=N1)C2CN2.Cl | Inferred |

| Predicted Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| Predicted Stability | Stable under standard conditions; may be sensitive to strong acids and bases | Inferred from structure |

Note: The table above provides calculated and inferred data. Experimental validation is required for precise characterization.

Experimental Protocols

Proposed General Synthetic Workflow

The synthesis of this compound could potentially be achieved through a multi-step process. A plausible approach would involve the synthesis of the 4-methylthiazole and the protected azetidine moieties separately, followed by their coupling.

Caption: A proposed general workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the known activities of its constituent rings suggest potential areas of investigation.

-

Azetidine-containing compounds have been explored as inhibitors of various enzymes, including proteases and kinases, due to the constrained conformation the four-membered ring imparts on the overall molecule.

-

Thiazole derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. They can act as ligands for various receptors and enzymes.

Given this, this compound could potentially interact with biological targets involved in cell signaling pathways related to proliferation, inflammation, or microbial growth. A hypothetical signaling pathway that could be investigated is its potential role as a kinase inhibitor.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a generic kinase cascade.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The lack of extensive public data on this specific compound highlights an opportunity for further research. Future work should focus on:

-

Development of a robust and scalable synthetic route.

-

Comprehensive characterization of its physicochemical properties.

-

Screening for biological activity against a panel of relevant targets, such as kinases, proteases, and microbial strains.

-

Elucidation of its mechanism of action and identification of specific cellular signaling pathways it may modulate.

Such studies will be crucial in determining the therapeutic potential of this and related compounds and will provide valuable insights for the design of next-generation drugs.

A Technical Guide to the 2-(Azetidin-3-yl)-4-methylthiazole Scaffold: Structure, Synthesis, and Biological Potential

Abstract: This document provides a comprehensive technical overview of the novel heterocyclic compound, 2-(Azetidin-3-yl)-4-methylthiazole. As a molecule combining the strained, saturated azetidine ring with the aromatic, electron-rich methylthiazole moiety, this scaffold is of significant interest to researchers in medicinal chemistry and drug development. This guide details the molecule's structural and physicochemical properties, proposes a plausible synthetic pathway based on established chemical principles, and reviews the extensive biological activities associated with its constituent pharmacophores. The content is intended to serve as a foundational resource for scientists exploring this and related structures for novel therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a four-membered azetidine ring linked at its 3-position to the 2-position of a 4-methylthiazole ring. The azetidine ring provides a three-dimensional structural element and a basic nitrogen atom, while the thiazole ring offers a planar, aromatic system known to participate in various biological interactions.

Table 1: Calculated Physicochemical and Structural Data

| Property | Value |

| Molecular Formula | C₇H₁₀N₂S |

| Molecular Weight | 154.23 g/mol |

| Canonical SMILES | CC1=CSC(=N1)C2CN2 |

| InChI | InChI=1S/C7H10N2S/c1-6-5-10-7(9-6)4-2-8-3-4/h5,8H,2-3H2,1H3 |

| InChIKey | YLBFJRKJGMJEAE-UHFFFAOYSA-N |

| Topological Polar Surface Area | 41.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| LogP (Calculated) | 0.8 - 1.2 |

Proposed Synthesis and Experimental Protocols

The proposed workflow begins with a protected azetidine precursor, which is converted to a thioamide. This intermediate is then condensed with a halo-ketone to form the final thiazole ring.

2.1 Detailed Experimental Protocols (Hypothetical)

-

Step 1: Synthesis of 1-Boc-azetidine-3-carboxamide. To a solution of 1-Boc-azetidine-3-carboxylic acid in dichloromethane (DCM), add 1.1 equivalents of a peptide coupling agent (e.g., HBTU) and 1.2 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 10 minutes before adding an excess of ammonia solution. The reaction is monitored by TLC. Upon completion, the mixture is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude amide.

-

Step 2: Synthesis of 1-Boc-azetidine-3-carbothioamide. The carboxamide from Step 1 is dissolved in anhydrous toluene. 0.55 equivalents of Lawesson's reagent is added, and the mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. After cooling, the solvent is evaporated, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the thioamide.

-

Step 3: Hantzsch Cyclization. The thioamide from Step 2 is dissolved in ethanol. 1.1 equivalents of 3-chloro-2-butanone is added, and the mixture is refluxed for 6-12 hours. The formation of the thiazole ring can be monitored by LC-MS. Upon completion, the solvent is removed in vacuo, and the residue is taken up in ethyl acetate and washed with sodium bicarbonate solution to neutralize any generated acid. The organic layer is dried and concentrated.

-

Step 4: Boc Deprotection. The protected product from Step 3 is dissolved in a minimal amount of DCM or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a suitable base to yield the final product, this compound.

Potential Biological Activity and Screening Targets

The biological relevance of the title compound can be inferred from the known activities of its constituent moieties. Thiazole and azetidinone (a related four-membered ring) derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological effects.

-

Thiazole Derivatives: The thiazole ring is a core component in numerous bioactive compounds with applications as antitumor, antiviral, antibacterial, anti-inflammatory, and antifungal agents.[1][2] Its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding and metal chelation contribute to its diverse biological profile.

-

Azetidine Derivatives: The azetidin-2-one ring is the central feature of β-lactam antibiotics.[3][4] Beyond antibacterial action, other azetidine-containing molecules have demonstrated anti-inflammatory, analgesic, anticonvulsant, and CNS depressant properties.[2][3][5] The strained ring system can influence conformation and binding affinity to biological targets.

Given this background, this compound represents a promising candidate for screening in various therapeutic areas, particularly in anti-infective and anti-inflammatory drug discovery programs.

Logical Workflow for Target Identification

For a novel compound like this compound, a structured workflow is essential to identify its mechanism of action and potential biological targets. A typical cascade would involve initial broad screening followed by more focused assays to pinpoint specific molecular interactions.

This workflow illustrates a standard progression in early-stage drug discovery. Initial high-throughput screening identifies biological activity, which is then quantified for potency. Subsequent, more complex experiments are designed to elucidate the specific molecular mechanism responsible for the observed effect, ultimately validating the compound as a potential lead for further development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and <i>in vitro</i> antimicrobial evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Azetidin-3-yl)-4-methylthiazole Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing precursors to 2-(azetidin-3-yl)-4-methylthiazole, a significant heterocyclic scaffold in medicinal chemistry. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows to facilitate understanding and replication in a laboratory setting.

Introduction

The this compound core is a valuable building block in the design of novel therapeutic agents. Its unique three-dimensional structure, conferred by the strained azetidine ring, coupled with the aromatic and hydrogen-bonding capabilities of the thiazole moiety, makes it an attractive scaffold for targeting a variety of biological targets. This guide outlines a convergent synthetic strategy, focusing on the preparation of key azetidine and thiazole precursors, their subsequent coupling, and final deprotection to yield the target azetidine derivative.

Overall Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, which involves the separate synthesis of two key building blocks: an N-protected 3-functionalized azetidine and a 2-functionalized 4-methylthiazole. These precursors are then coupled together, followed by the removal of the protecting group to yield the final product. This approach allows for flexibility in the synthesis and purification of the individual components, leading to a more efficient overall process.

The primary synthetic pathway detailed in this guide is a Stille cross-coupling reaction. This method was chosen for its reliability and tolerance of various functional groups.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of the necessary precursors and the final product. All quantitative data is summarized in tables for clarity and ease of comparison.

Synthesis of Azetidine Precursors

The key azetidine precursor is N-Boc-3-iodoazetidine, which is prepared from the commercially available N-Boc-3-hydroxyazetidine.

3.1.1. Synthesis of N-Boc-3-hydroxyazetidine

While commercially available, a synthetic route from 1-benzylazetidin-3-ol is also established.

Experimental Protocol:

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), 5% Pd/C (1.75 g) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 20 hours. The reaction mixture is then filtered, and the solvent is removed under vacuum to give crude tert-butyl 3-hydroxyazetidine-1-carboxylate. The crude product is dissolved in n-heptane (105 mL) and stirred at 0-5 °C for 2 hours under a nitrogen atmosphere. The resulting white solid is filtered and dried to afford pure N-Boc-3-hydroxyazetidine.[1]

| Product | Starting Material | Yield | Physical Form | Ref. |

| N-Boc-3-hydroxyazetidine | 1-Benzylazetidin-3-ol | 91% | White Solid | [1] |

3.1.2. Synthesis of N-Boc-3-iodoazetidine

Experimental Protocol:

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL), imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol) are added sequentially. The reaction mixture is heated at 100 °C for 1 hour. After cooling to room temperature, the mixture is poured into an aqueous sodium bicarbonate solution (30 mL). Excess triphenylphosphine is quenched by the addition of iodine until the iodine color persists in the organic layer. The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1 to 1:1) to yield N-Boc-3-iodoazetidine as a clear oil.

| Product | Starting Material | Yield | Physical Form | Ref. |

| N-Boc-3-iodoazetidine | N-Boc-3-hydroxyazetidine | 99% | Clear Oil |

Synthesis of Thiazole Precursors

The synthesis of the thiazole moiety begins with the commercially available 2-amino-4-methylthiazole, which is converted to the corresponding bromo and then stannyl derivative.

3.2.1. Synthesis of 2-Amino-4-methylthiazole

This compound is commercially available. However, a literature procedure for its synthesis is provided for completeness.

Experimental Protocol:

A suspension of thiourea (76 g, 1 mole) in water (200 cc) is prepared in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer. Chloroacetone (92.5 g, 1 mole) is added dropwise over 30 minutes with stirring. The resulting yellow solution is refluxed for two hours. After cooling, solid sodium hydroxide (200 g) is added with cooling and stirring. The upper oily layer is separated, and the aqueous layer is extracted three times with ether (total 300 cc). The combined organic extracts are dried over solid sodium hydroxide and filtered. The ether is removed by distillation, and the remaining oil is distilled under reduced pressure (117–120 °C/8 mm) to give 2-amino-4-methylthiazole.[2]

| Product | Starting Material | Yield | Melting Point | Ref. |

| 2-Amino-4-methylthiazole | Thiourea, Chloroacetone | 70-75% | 44-45 °C | [2] |

3.2.2. Synthesis of 2-Bromo-4-methylthiazole

Experimental Protocol:

This transformation can be achieved via a Sandmeyer-type reaction. To a solution of 2-amino-4-methylthiazole in an appropriate acidic medium, a solution of sodium nitrite is added at low temperature to form the diazonium salt. This is then followed by the addition of a copper(I) bromide solution to yield 2-bromo-4-methylthiazole.

Note: A detailed, modern experimental protocol with specific quantities and yields for this exact transformation was not explicitly found in the search results. The following is a general procedure based on similar reactions.

A mixture of 2-amino-4-phenylthiazole (8.1 g, 46.9 mmol) and CuBr (10.7 g, 74.6 mmol) is dissolved in acetonitrile at room temperature. n-Butyl nitrite (8.7 ml, 74.6 mmol) is added with stirring, and the solution is heated to 60 °C for 15 minutes. The reaction mixture is then evaporated to dryness. The residue is dissolved in ethyl acetate and washed with ammonia solution. The organic layer is dried and evaporated. The crude product is purified by chromatography.[3]

| Product | Starting Material | Yield | Physical Form | Ref. |

| 2-Bromo-4-phenylthiazole | 2-Amino-4-phenylthiazole | 53% | Solid | [3] |

3.2.3. Synthesis of 2-(Tributylstannyl)-4-methylthiazole

Experimental Protocol:

In an argon atmosphere, a hexane solution of n-butyllithium is added dropwise to an anhydrous ether solution of 2-bromo-4-methylthiazole at 0 °C. After stirring for 1 hour, the mixture is cooled to -78 °C, and a solution of tributyltin chloride in anhydrous ether is slowly added. The reaction is stirred overnight while warming to room temperature. Water is added, and the mixture is extracted with ether. The combined organic layers are dried over magnesium sulfate, and the solvent is removed under vacuum to give the product.[4]

| Product | Starting Material | Yield | Physical Form | Ref. |

| 2-(Tributylstannyl)-4-methylthiazole | 2-Bromo-4-methylthiazole | 92-97% | Oil | [4] |

Coupling and Deprotection

3.3.1. Stille Coupling: Synthesis of tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate

Experimental Protocol:

Note: A specific experimental protocol for this exact Stille coupling was not found. The following is a general procedure based on known Stille coupling reactions involving similar substrates.

To a solution of N-Boc-3-iodoazetidine in an anhydrous, deoxygenated solvent such as DMF or toluene, is added 2-(tributylstannyl)-4-methylthiazole. A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI) are added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

3.3.2. N-Boc Deprotection: Synthesis of this compound

Experimental Protocol:

tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate is dissolved in a solution of 4M HCl in dioxane. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield the dihydrochloride salt of this compound.

| Product | Starting Material | Reagents | Ref. |

| This compound | tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate | 4M HCl in Dioxane |

Visualizations of Key Processes

The following diagrams illustrate the key synthetic transformations described in the experimental protocols.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Tributylstannyl)thiazole - Key Intermediate by SACH BIOTECH Co.,Ltd. [hzsqchem.com]

The Biological Frontier: A Technical Guide to Azetidinyl-Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of a promising class of heterocyclic compounds: azetidinyl-thiazole derivatives. By integrating the pharmacologically significant 2-azetidinone (β-lactam) ring with the versatile thiazole nucleus, these hybrid molecules have emerged as potent agents in various therapeutic areas. This document synthesizes key findings on their antimicrobial, anticancer, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to facilitate further research and development in this domain.

Introduction: The Synergy of Two Pharmacophores

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous drugs with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] Similarly, the 2-azetidinone ring, the defining feature of β-lactam antibiotics, is renowned for its potent antibacterial properties.[6] The strategic combination of these two moieties into a single molecular scaffold creates novel derivatives with the potential for synergistic or unique biological activities. Researchers have explored this chemical space to develop new therapeutic agents capable of overcoming challenges such as drug resistance.

Antimicrobial Activity

Azetidinyl-thiazole derivatives have been extensively investigated for their potential to combat bacterial and fungal pathogens. The four-membered β-lactam ring is a well-established antibacterial pharmacophore, and its combination with various thiazole substituents has yielded compounds with significant antimicrobial efficacy.[6]

The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

| 12 (methoxy substituted thiazolylindolylazetidinone) | Bacillus subtilis | > Chloramphenicol | Chloramphenicol | - |

| 13 (imidazolylindolylazetidinone) | Bacillus subtilis | > Chloramphenicol | Chloramphenicol | - |

| 13 | Aspergillus niger | "excellent" | - | - |

| 3c (thiazole derivative) | S. aureus | 93.7 - 46.9 | - | - |

| 3c | Fungi | 7.8 - 5.8 | - | - |

| 3a (azo-thiazole) | Staphylococcus aureus | 10 | Azithromycin | 40 |

| 3c (azo-thiazole) | Staphylococcus aureus | 10 | Azithromycin | 40 |

Data extracted from multiple studies. Note: Direct structural correlation between different numbering systems (e.g., "12" vs "3c") is not possible without the original publications. Data for compounds 12 and 13 indicates greater activity than the standard but does not provide a specific value.[1][6][7]

This protocol outlines a common method for evaluating the antibacterial and antifungal activity of novel compounds.

-

Media Preparation: Prepare nutrient agar for bacteria and Sabouraud dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., S. aureus, E. coli, A. niger).

-

Plate Preparation: Pour the sterile agar into sterile Petri dishes and allow them to solidify. Spread the prepared microbial inoculum evenly over the surface of the agar plates.

-

Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Dissolve the synthesized azetidinyl-thiazole derivatives in a suitable solvent like DMSO to known concentrations (e.g., 12.5, 25, 50, 100 µ g/well ).[6] Add a fixed volume of each compound solution into the wells.

-

Controls: Use a well with the solvent (DMSO) as a negative control and wells with standard antimicrobial drugs (e.g., Norfloxacin, Ciprofloxacin, Chloramphenicol) as positive controls.[6][8]

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

The synthesis of azetidinyl-thiazole derivatives often follows a multi-step pathway, beginning with the formation of a Schiff base (imine) which then undergoes cyclocondensation.

Caption: General synthetic pathway for azetidinyl-thiazole derivatives.

Anticancer Activity

The hybridization of thiazole and azetidinone moieties has also yielded derivatives with significant antiproliferative activity against various human cancer cell lines. These compounds often exert their effects by targeting key cellular processes like cell cycle progression and angiogenesis.

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| 5d | HepG2 (Liver) | 8.80 ± 0.31 (µg/mL) | 5-Fluorouracil | - |

| 5d | MCF-7 (Breast) | 7.22 ± 0.65 (µg/mL) | 5-Fluorouracil | - |

| 5d | HCT-116 (Colorectal) | 9.35 ± 0.61 (µg/mL) | 5-Fluorouracil | - |

| 2a | MDA-MB-231 (Breast) | 3.92 (µg/mL) | - | - |

| 2a | HeLa (Cervical) | 11.4 (µg/mL) | - | - |

| 2e | HeLa (Cervical) | 11.1 (µg/mL) | - | - |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | - | - |

| 5b | A549 (Lung) | 0.97 ± 0.13 | - | - |

Data extracted from multiple studies.[9][10][11][12] Note that units (µM vs. µg/mL) vary between studies and should be considered when comparing values.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized azetidinyl-thiazole derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or 5-Fluorouracil).[10][11]

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Anti-Inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Certain thiazole derivatives have demonstrated potent anti-inflammatory effects, and the incorporation of an azetidinone ring can modulate this activity.

One key mechanism involves the inhibition of pro-inflammatory mediators. For example, compound E26 , a dihydropyrazole-thiazole derivative, was shown to significantly suppress the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in LPS-induced RAW264.7 cells.[13] It also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the MAPKs signaling pathway.[13]

While specific anti-inflammatory data for azetidinyl-thiazole compounds is limited in the provided results, related structures show potent activity. Additionally, enzyme inhibition is a key mechanism for many drugs.

| Compound ID | Target Enzyme | IC₅₀ | Standard Drug | IC₅₀ |

| 4c | VEGFR-2 | 0.15 µM | Sorafenib | 0.059 µM |

| 10 | Acetylcholinesterase (AChE) | 103.24 nM | Donepezil | - |

| 16 | Acetylcholinesterase (AChE) | 108.94 nM | Donepezil | - |

| 5b | Tubulin Polymerization | 3.3 µM | Colchicine | 9.1 µM |

Data extracted from multiple studies.[10][12][14] These compounds demonstrate inhibition of enzymes relevant to cancer (VEGFR-2, Tubulin) and neurodegenerative disease (AChE).

This protocol is used to determine the ability of a compound to inhibit the Vascular Endothelial Growth Factor Receptor-2, a key target in anti-angiogenic cancer therapy.

-

Assay Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme. Inhibition of the enzyme results in a reduced signal.

-

Reagents: Prepare a reaction buffer, VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu, Tyr peptide), and ATP.

-

Procedure: a. In a 96-well plate, add the reaction buffer. b. Add the test compound (azetidinyl-thiazole derivative) at various concentrations. Include a positive control inhibitor (e.g., Sorafenib) and a no-enzyme negative control.[10] c. Add the VEGFR-2 enzyme and the substrate to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using an antibody-based method, such as ELISA, with a chemiluminescent or fluorescent readout.

-

Data Analysis: Quantify the signal for each well. Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

Caption: Inhibition of the MAPK signaling pathway by anti-inflammatory agents.[13]

Conclusion and Future Directions

The chemical fusion of azetidinone and thiazole rings has produced a versatile scaffold with a broad spectrum of biological activities. The derivatives discussed herein demonstrate significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The quantitative data reveals that several compounds exhibit potency comparable to or greater than existing standard drugs in in vitro assays.

Future research should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships (SAR) to optimize potency and reduce toxicity, and advancing the most promising leads into preclinical and in vivo models. The continued exploration of azetidinyl-thiazole derivatives represents a valuable avenue in the ongoing quest for novel and effective therapeutic agents.

References

- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. Synthesis, characterization, and antimicrobial activity of some thiazole derivatives [ejchem.journals.ekb.eg]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 11. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Guide for 2-(Azetidin-3-yl)-4-methylthiazole: A Technical Overview

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spec) or detailed synthetic protocols for the target compound, 2-(Azetidin-3-yl)-4-methylthiazole. This guide, therefore, presents a predictive analysis based on the known spectral characteristics of its constituent moieties—the azetidine and 4-methylthiazole rings—and proposes a plausible synthetic route. This document is intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this novel compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and foundational principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~7.00 | s | 1H | Thiazole H-5 | - |

| ~4.20-4.30 | m | 1H | Azetidine H-3 | ~8-9 (trans), ~6-7 (cis) |

| ~4.00-4.10 | m | 2H | Azetidine H-2/H-4 (trans to substituent) | - |

| ~3.80-3.90 | m | 2H | Azetidine H-2/H-4 (cis to substituent) | - |

| ~2.45 | s | 3H | Thiazole -CH₃ | - |

| (Broad) | s | 1H | Azetidine -NH | - |

Note: The chemical shifts and coupling constants for the azetidine ring protons can vary significantly based on the cis/trans stereochemistry and solvent effects. The values presented are estimations.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | Thiazole C-2 |

| ~150-152 | Thiazole C-4 |

| ~112-115 | Thiazole C-5 |

| ~55-60 | Azetidine C-2/C-4 |

| ~35-40 | Azetidine C-3 |

| ~18-20 | Thiazole -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H stretch (Azetidine) |

| ~2850-3000 | Medium | C-H stretch (Aliphatic/Aromatic) |

| ~1600-1650 | Medium | C=N stretch (Thiazole) |

| ~1500-1550 | Medium | C=C stretch (Thiazole) |

| ~1375 | Medium | C-H bend (-CH₃) |

| ~1100-1200 | Strong | C-N stretch |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 153.07 | [M]⁺ (Molecular Ion) |

| 154.07 | [M+H]⁺ (ESI) |

| 126.04 | [M - HCN]⁺ |

| 97.03 | [M - C₃H₄N]⁺ (Thiazole fragment) |

| 56.05 | [M - C₄H₄NS]⁺ (Azetidine fragment) |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reaction of a protected 3-aminoazetidine derivative with a suitable thiazole precursor, followed by deprotection. A common method for thiazole synthesis is the Hantzsch thiazole synthesis.

Proposed Synthetic Workflow

An In-Depth Technical Guide to the Theoretical and Potential Mechanisms of Action of 2-(Azetidin-3-yl)-4-methylthiazole

Disclaimer: Extensive literature searches did not yield specific data regarding the mechanism of action, biological activity, or therapeutic targets for the compound 2-(Azetidin-3-yl)-4-methylthiazole. This document, therefore, presents a theoretical framework based on the known pharmacology of its constituent chemical moieties: the 3-substituted azetidine ring and the 2-substituted-4-methylthiazole ring. The proposed mechanisms and experimental workflows are intended to guide future research and are not based on established experimental data for the specific compound .

Introduction: Deconstructing the Molecule

This compound is a heterocyclic compound featuring a four-membered azetidine ring linked at its 3-position to the 2-position of a 4-methylthiazole ring. The pharmacological profile of this molecule is likely to be influenced by the distinct properties of both heterocyclic systems. The azetidine ring provides a rigid, three-dimensional scaffold that can orient substituents in specific vectors for interaction with biological targets.[1] The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, is a common feature in many biologically active compounds and approved drugs, contributing to a wide range of pharmacological activities.[2] This guide will explore the potential mechanisms of action by examining the established pharmacology of related azetidine and thiazole derivatives.

Potential Mechanisms of Action Based on the Azetidine Moiety

The azetidine ring is a valuable scaffold in medicinal chemistry, known for its conformational rigidity and ability to act as a bioisosteric replacement for other cyclic and acyclic structures.[1] The substitution at the 3-position, as in the query molecule, is a common motif in compounds targeting the central nervous system.

2.1 Inhibition of Neurotransmitter Transporters

Derivatives of 3-substituted azetidine have been investigated as inhibitors of neurotransmitter transporters.

-

Triple Reuptake Inhibition: Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine.[3][4] This suggests that this compound could potentially interact with monoamine transporters.

-

GABA Uptake Inhibition: Azetidine derivatives have also been evaluated as conformationally constrained analogues of GABA and β-alanine for their potency as GABA uptake inhibitors, showing affinity for GAT-1 and GAT-3 transporters.[5]

The potential for this compound to act as a neurotransmitter transporter inhibitor would depend on how the 4-methylthiazole group influences binding to these transporters.

Potential Mechanisms of Action Based on the Thiazole Moiety

The thiazole ring is a versatile pharmacophore found in numerous compounds with a broad spectrum of biological activities.[2][6][7] The specific activity is highly dependent on the substitution pattern of the ring.

3.1 Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent in vitro antiproliferative activity against various cancer cell lines.[8][9] The mechanism of action for these compounds can vary widely and may include:

-

Inhibition of protein kinases.

-

Disruption of microtubule polymerization.

-

Induction of apoptosis.

3.2 Antimicrobial and Antifungal Activity

The thiazole moiety is a core component of some antibiotics (e.g., penicillins) and is found in many synthetic compounds with antimicrobial and antifungal properties.[10][11] These compounds can act through various mechanisms, including:

-

Inhibition of essential bacterial enzymes.[11]

-

Disruption of microbial cell membranes.

3.3 Anti-inflammatory Activity

Certain thiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

Quantitative Data for Related Compounds

The following tables summarize quantitative data for various azetidine and thiazole derivatives from the literature, providing a context for the potential potency of this compound.

Table 1: GABA Uptake Inhibition by Azetidine Derivatives [5]

| Compound | Target | IC50 (µM) |

|---|---|---|

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 |

Table 2: Antiproliferative Activity of 2-Aminothiazole Derivatives [8]

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-amino-4-phenylthiazole derivative | HT29 | 2.01 |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 |

Table 3: Anti-inflammatory and Analgesic Activity of Benzothiazole-based Azetidin-2-ones [12]

| Compound | Activity | Result |

|---|---|---|

| 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one | Anti-inflammatory (% inhibition) | 58.06 |

| 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3-chloro-4-(4-hydroxyphenyl)azetidin-2-one | Anti-inflammatory (% inhibition) | 54.83 |

| 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one | Analgesic (% protection) | 61.29 |

Proposed Experimental Protocols for Elucidating the Mechanism of Action

Given the lack of data, a systematic approach is required to characterize the pharmacological profile of this compound.

5.1 Protocol for In Vitro Antiproliferative Assay

This protocol is adapted from methodologies used for screening thiazole derivatives.[8]

-

Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assay: Assess cell viability using an MTT or similar colorimetric assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with a solubilization buffer.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).

5.2 Protocol for Neurotransmitter Transporter Binding/Uptake Assay

This protocol is based on methods for evaluating GABA uptake inhibitors.[5]

-

Cell Line or Tissue Preparation: Use HEK293 cells stably expressing the human GAT-1 or GAT-3 transporter, or use synaptosomal preparations from rat brain tissue.

-

Compound Preparation: Prepare stock solutions and serial dilutions of this compound in an appropriate assay buffer.

-

Uptake Assay:

-

Pre-incubate the cells or synaptosomes with the test compound or vehicle at various concentrations.

-

Initiate the uptake by adding a mixture of radiolabeled GABA (e.g., [3H]GABA) and unlabeled GABA.

-

Incubate for a short period at room temperature or 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

-

Data Analysis: Measure the radioactivity retained on the filters using liquid scintillation counting. Determine the inhibition of GABA uptake at each concentration of the test compound and calculate the IC50 value.

Visualizations of Potential Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by a thiazole-containing compound and a proposed experimental workflow for mechanism of action studies.

Caption: Potential anti-inflammatory mechanism via COX inhibition.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Thiazole-Based Kinase Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the in silico methodologies for evaluating the interaction of thiazole-containing compounds with protein kinases, using the Epidermal Growth Factor Receptor (EGFR) as a primary example. Due to the limited specific data on 2-(Azetidin-3-yl)-4-methylthiazole, this document focuses on the broader, well-researched class of thiazole-based EGFR inhibitors to illustrate the computational workflow.

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its ability to engage in a variety of non-covalent interactions makes it an attractive moiety for the design of enzyme inhibitors. In oncology, the Epidermal Growth Factor Receptor (EGFR) kinase is a well-validated target, and its inhibition is a key strategy in treating various cancers.[4][5] Computational, or in silico, modeling plays a pivotal role in the discovery and optimization of EGFR inhibitors by providing insights into their binding mechanisms, predicting affinities, and assessing drug-like properties before costly synthesis and biological testing.[6][7][8]

This technical guide provides a comprehensive overview of the core in silico techniques used to model the interactions of thiazole-based ligands with the EGFR kinase domain, including molecular docking and molecular dynamics simulations.

Data Presentation: Quantitative Analysis of Thiazole-Based EGFR Inhibitors

Summarizing data from various studies allows for a comparative analysis of inhibitor potency and predicted binding affinity. The following table collates representative data for several thiazole derivatives against EGFR.

| Compound ID | Structure/Class | EGFR IC₅₀ (nM) | Docking Score (kcal/mol) | Target PDB ID | Reference |

| Erlotinib (Reference) | Quinazoline | 80 | -10.86 | 1M17 | [2][3] |

| Compound 3f | 2,3,4-trisubstituted thiazole | 89 | -8.5 | 1M17 | [3][9] |

| Compound 3d | 2,3,4-trisubstituted thiazole | 91 | -8.1 | 1M17 | [3][9] |

| Compound 7g | Thiazolyl-pyrazoline | 83 | Not Reported | 1M17 | [2] |

| Compound 7m | Thiazolyl-pyrazoline | Not Reported | Not Reported | 1M17 | [2] |

| Compound 39 | Imidazo[2,1-b]thiazole | 153 | Not Reported | Not Specified | [1] |

| Compound 43 | Imidazo[2,1-b]thiazole | 122 | Not Reported | Not Specified | [1] |

| Compound 6g | Pyrazole-thiadiazole | 24 | Not Reported | Not Specified | [4] |

| Compound 4f | Quinazoline-thiazole | 2.17 (WT) | Not Reported | Not Specified | [5] |

| Compound 10d | Thiazolyl-pyrazoline | 32.5 | Not Reported | Not Specified | [10] |

Note: Direct comparison of docking scores should be done cautiously as different software and scoring functions may have been used across studies.

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust in silico research. Below are generalized methodologies for molecular docking and molecular dynamics simulations based on common practices for studying EGFR inhibitors.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[8][11]

Objective: To predict the binding mode and affinity of thiazole-based inhibitors within the ATP-binding site of the EGFR kinase domain.

Methodology:

-

Protein Preparation:

-

The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).[11]

-

Using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools, the protein structure is prepared by:

-

Removing water molecules and any co-crystallized ligands or ions not relevant to the study.

-

Adding hydrogen atoms and assigning correct bond orders.

-

Repairing any missing side chains or loops.

-

Assigning partial charges to atoms.

-

Minimizing the structure's energy to relieve steric clashes.

-

-

-

Ligand Preparation:

-

The 2D structures of the thiazole derivatives are drawn using a chemical sketcher and converted to 3D structures.

-

Ligands are prepared using tools like LigPrep or Open Babel. This involves:

-

Generating possible ionization states at a physiological pH (e.g., 7.4).

-

Generating tautomers and stereoisomers.

-

Minimizing the energy of the ligand conformations.

-

-

-

Grid Generation:

-

A docking grid is defined within the receptor's binding site. The grid box should be centered on the co-crystallized ligand (if present) or key active site residues (e.g., Met793 in the hinge region) and large enough to accommodate the ligand.[11]

-

-

Docking Execution:

-

Docking is performed using software like Glide, AutoDock Vina, or DOCK6.[8][12]

-

The prepared ligands are docked into the prepared receptor grid. The software samples various poses (orientations and conformations) of the ligand within the active site.

-

These poses are scored based on a scoring function that estimates the binding free energy.

-

-

Pose Analysis and Validation:

-

The resulting docking poses are analyzed visually using programs like Discovery Studio or PyMOL.[5]

-

Key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues are identified.

-

To validate the docking protocol, the co-crystallized native ligand is often re-docked into the binding site. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the docked pose and the crystal pose is less than 2.0 Å.[8]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[7][13]

Objective: To assess the stability of the docked thiazole inhibitor within the EGFR binding site and to characterize its dynamic interactions.

Methodology:

-

System Preparation:

-

The best-ranked docked pose of the protein-ligand complex from the docking study is used as the starting structure.

-

The complex is placed in a periodic solvent box (e.g., a cubic or dodecahedron box) filled with a water model like TIP3P.[13]

-

Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and mimic a physiological ionic strength (e.g., 0.15 M).[13]

-

-

Force Field Assignment:

-

Energy Minimization:

-

The energy of the entire system is minimized, usually with the steepest descent algorithm, to remove steric clashes and unfavorable geometries.[13]

-

-

Equilibration:

-

The system undergoes a two-step equilibration process:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is gradually heated to the target temperature (e.g., 300 K) while the protein and ligand heavy atoms are restrained. This allows the solvent to equilibrate around the complex.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The pressure is equilibrated to the target pressure (e.g., 1 bar) while restraints on the complex are gradually released. This ensures the correct solvent density.

-

-

-

Production MD Run:

-

After equilibration, the production simulation is run for a specified duration (e.g., 100 ns) without restraints.[7]

-

The trajectory (atomic coordinates over time) is saved at regular intervals for analysis.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated to assess the stability of the complex over the simulation time. A stable RMSD plot indicates that the complex has reached equilibrium.[14]

-

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is monitored throughout the simulation.

-

Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the simulation trajectory, providing a more accurate prediction than docking scores alone.[7]

-

Mandatory Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates the general workflow of a computational drug discovery project.

Caption: High-level workflow for in silico drug discovery and development.

Molecular Docking Workflow

This diagram provides a detailed view of the molecular docking process.

Caption: Step-by-step protocol for a typical molecular docking experiment.

EGFR Signaling Pathway

This diagram illustrates the EGFR signaling cascade and the role of kinase inhibitors.

Caption: Simplified EGFR signaling pathway showing inhibition point.

References

- 1. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 4. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In silico exploration of novel EGFR-targeting compounds: integrative molecular modeling, docking, pharmacokinetics, and MD simulations for advancing anti-cervical cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. jptcp.com [jptcp.com]

- 12. mdpi.com [mdpi.com]

- 13. A molecular dynamics protocol for rapid prediction of EGFR overactivation and its application to the rare mutations S768I, S768N, D761N - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Advancement of Novel Azetidinyl-Thiazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel compounds integrating the azetidinyl and thiazole heterocyclic systems. Particular focus is placed on the azetidin-2-one (β-lactam) moiety linked to a thiazole core, a scaffold that has garnered significant interest for its diverse pharmacological potential.

Introduction and Historical Context

The thiazole ring is a cornerstone pharmacophore in medicinal chemistry, present in numerous natural products like Vitamin B1 (Thiamine) and blockbuster drugs such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[1][2][3] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design.[3] Thiazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

Similarly, the azetidine ring, and specifically its oxidized form azetidin-2-one (the β-lactam ring), is famously associated with the penicillin and cephalosporin classes of antibiotics. Beyond antibacterial action, this strained four-membered ring has been incorporated into compounds targeting a range of diseases. The strategic fusion or "clubbing" of these two distinct heterocyclic systems into single molecular entities has emerged as a productive strategy in the search for novel therapeutic agents.[7][8] This guide focuses on the synthesis, structure-activity relationships (SAR), and mechanisms of action of these hybrid compounds.

Synthetic Strategies and Chemical Workflow

The most common strategy for synthesizing azetidin-2-one-thiazole compounds involves the [2+2] cycloaddition reaction, famously known as the Staudinger synthesis. This reaction typically occurs between a Schiff base (imine), derived from a thiazole-containing amine, and a ketene, generated in situ from an acyl chloride and a tertiary amine base.

The general workflow for this synthesis is outlined below.

Biological Activity and Therapeutic Targets

Azetidinyl-thiazole derivatives have been investigated for a multitude of therapeutic applications. Their mechanism of action is often tied to the inhibition of key enzymes in signaling pathways crucial for disease progression.

Anticancer Activity

Many novel thiazole derivatives have shown potent anticancer activity.[5][9] Recent studies on hydrazinyl thiazole compounds, for instance, have identified potent inhibitors of the eIF4E/eIF4G interaction.[9] This inhibition disrupts protein synthesis and can downregulate critical oncogenic pathways like the Ras/MAPK pathway.

Kinase Inhibition

Protein kinases are a major target class for thiazole-containing compounds.[10][11] A series of 2-substituted thiazole carboxamides were identified as potent pan-inhibitors of Akt kinases (Akt1, Akt2, and Akt3).[12] The inhibition of the PI3K/Akt pathway is a validated strategy in cancer therapy.

Table 1: Inhibitory Activity of Thiazole Carboxamides against Akt Kinases

| Compound ID | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) |

|---|---|---|---|

| 1 | >10000 | >10000 | >10000 |

| 5m | 25 | 196 | 24 |

Data sourced from Bioorganic & Medicinal Chemistry Letters.[12]

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, inhibiting the AChE enzyme is a key therapeutic strategy. Novel thiazole analogs have been designed and synthesized, showing potent AChE inhibitory activity at nanomolar concentrations, comparable to the standard drug Donepezil.[13][14]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Novel Thiazole Derivatives

| Compound ID | Substituent (R) | AChE IC₅₀ (µM) |

|---|---|---|

| 2e | 4-F-Phenyl | 0.040 ± 0.001 |

| 2g | 4-Cl-Phenyl | 0.031 ± 0.001 |

| 2i | 4-Br-Phenyl | 0.028 ± 0.001 |

| Donepezil | Reference Drug | 0.025 ± 0.001 |

Data represents a selection from Molecules (2020), 25(18), 4312.[13]

Antimicrobial and Antimycobacterial Activity

Historically, the fusion of β-lactam and thiazole rings has been explored for antimicrobial properties.[4] More recent work has focused on developing compounds with activity against Mycobacterium tuberculosis.[15] Specific substitutions on the azetidinyl-thiazole core were found to be crucial for altering lipophilicity, which in turn affects permeability across the bacterial cell membrane.[15]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the azetidinyl-thiazole scaffold has yielded critical insights into the structural requirements for biological activity.

Key SAR findings include:

-

Aryl Substituents on the Azetidinone Ring: The nature and position of substituents on the aryl ring attached to the azetidinone moiety are critical. Electron-withdrawing groups like halogens (Cl, F, Br) at the para-position often lead to a significant increase in inhibitory potency against targets like AChE.[13]

-

Thiazole Ring Substitutions: Modifications on the thiazole ring itself can modulate selectivity and pharmacokinetic properties. For example, in antimicrobial agents, altering these groups can change the compound's ability to penetrate the bacterial cell wall.[8][15]

-

Stereochemistry: The stereochemistry of the azetidinone ring, a result of the Staudinger cycloaddition, can have a profound impact on how the molecule fits into the binding pocket of its target protein.

Key Experimental Protocols

General Protocol for Synthesis of 4-Aryl-3-chloro-1-(thiazol-2-yl)azetidin-2-ones

-

Schiff Base Formation: To a solution of the appropriate 2-aminothiazole derivative (1.0 mmol) in ethanol (20 mL), an equimolar amount of a substituted aromatic aldehyde (1.0 mmol) and 2-3 drops of glacial acetic acid are added. The mixture is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid (Schiff base) is filtered, washed with cold ethanol, and dried.

-

Cycloaddition: The synthesized Schiff base (1.0 mmol) is dissolved in dioxane (30 mL). The solution is cooled to 0-5°C. Triethylamine (1.2 mmol) is added dropwise with constant stirring, followed by the dropwise addition of chloroacetyl chloride (1.2 mmol). The reaction mixture is then stirred at room temperature for 10-12 hours.

-

Work-up and Purification: The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure. The resulting crude solid is poured into ice-cold water, filtered, washed thoroughly with water, and dried. The final product is purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol). Characterization is performed using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0). Prepare stock solutions of the test compounds in DMSO. Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme (from electric eel) in the phosphate buffer.

-

Assay Procedure: In a 96-well microplate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of the phosphate buffer. Add 25 µL of the test compound solution at various concentrations. The reaction is initiated by adding 25 µL of the AChE enzyme solution (0.22 U/mL).

-

Measurement: The plate is incubated for 15 minutes at 37°C. The absorbance is measured spectrophotometrically at 412 nm. The formation of the yellow 5-thio-2-nitrobenzoate anion is proportional to the hydrolysis of ATCI.

-

Data Analysis: The percent inhibition is calculated by comparing the rates of reaction for the samples versus a blank control (containing DMSO instead of the test compound). IC₅₀ values (the concentration required to inhibit 50% of AChE activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

References

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pnrjournal.com [pnrjournal.com]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimycobacterial activity of azetidine-, quinazoline-, and triazolo-thiadiazole-containing pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Azetidin-3-yl)-4-methylthiazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical characteristics of the heterocyclic compound 2-(Azetidin-3-yl)-4-methylthiazole. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical estimations based on its constituent moieties (azetidine and 4-methylthiazole) with established experimental protocols for property determination. This approach provides a robust framework for researchers initiating studies on this compound.

Physicochemical Properties

The physicochemical profile of a compound is fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key estimated and known physicochemical parameters for this compound and its core fragments.

| Property | This compound (Estimated) | Azetidine (Experimental) | 4-Methylthiazole (Experimental) |

| Molecular Formula | C₇H₁₀N₂S | C₃H₇N | C₄H₅NS |

| Molecular Weight | 154.23 g/mol | 57.09 g/mol | 99.16 g/mol [1] |

| pKa (Conjugate Acid) | ~8-10 | 11.29[2][3] | 2.74[4] |

| logP | ~1.0-1.5 | -0.1[5] | 0.97[1][4] |

| Aqueous Solubility | Moderately Soluble | Miscible[3] | Soluble[1][6][7] |

| Melting Point | Not available | -70 °C[2] | -229.02 K (-44.13 °C)[8] |

| Boiling Point | Not available | 61-62 °C[2][3] | 116-118 °C[6][9] |

Note: The values for this compound are estimations derived from the properties of its constituent functional groups. The pKa is estimated based on the basicity of the azetidine nitrogen, which is expected to be the primary basic center. The logP is estimated to be slightly higher than that of 4-methylthiazole due to the addition of the azetidine ring.

Experimental Protocols for Physicochemical Characterization

Detailed and standardized experimental procedures are crucial for obtaining accurate and reproducible physicochemical data. The following sections outline the methodologies for determining the key parameters listed above.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.[10][11]

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[11]

Apparatus and Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Thermostated reaction vessel

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Carbonate-free deionized water

-

The compound of interest (this compound)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12][13]

-

Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1 mM).[12][13] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12][13]

-

Titration:

-

Place a known volume of the sample solution in the reaction vessel and begin stirring.

-

If titrating a base, add standardized HCl in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.[11]

-

Perform the titration in triplicate to ensure reproducibility.[12]

-

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with hydrophobic pockets of proteins. The shake-flask method is the gold standard for logP determination.[14]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD). The concentration of the compound in each phase is measured after equilibrium is reached, and the logP is calculated as the logarithm of the ratio of the concentrations.[14]

Apparatus and Reagents:

-

Separatory funnels or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

n-Octanol (pre-saturated with water/buffer)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

The compound of interest

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning:

-

Add a known volume of the stock solution to a known volume of pre-saturated n-octanol in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.[15]

-

Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in aqueous phase].

-

The logP is the base-10 logarithm of P.

-

Perform the experiment in triplicate.

-

Aqueous solubility is a critical property that affects a drug's dissolution and absorption. The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is determined.[16]

Apparatus and Reagents:

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8)[17]

-

The compound of interest (in solid form)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the aqueous buffer at the desired pH and a constant temperature (e.g., 37 °C).[17]

-

Equilibration: Place the vials on an orbital shaker and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[18]

-

Sample Collection and Filtration:

-

Allow the suspension to settle.

-

Withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solids.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent if necessary.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

-

Data Reporting: Report the solubility in units such as mg/mL or µM at the specified pH and temperature.

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound. Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C.[19]

Principle: A small amount of the solid sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.[20]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital melting point device)[19]

-

Capillary tubes (sealed at one end)[21]

-

The compound of interest (as a dry powder)

Procedure:

-

Sample Preparation:

-

Measurement:

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last of the solid melts (the end of the melting range).

-

Report the melting point as a range.

-

Potential Biological Activity and Signaling Pathway